2-amino-5-(4-fluorophenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one
Overview
Description
2-amino-5-(4-fluorophenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one is a complex organic compound that features a unique combination of functional groups, including an amino group, a fluorophenyl group, and a thiophen-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-(4-fluorophenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a suitable aldehyde with an amine and a nitrile under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a nucleophile.
Attachment of the Thiophen-2-ylmethyl Group: This step involves the alkylation of the imidazole ring with a thiophen-2-ylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophen-2-ylmethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the imidazole ring or the fluorophenyl group, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives, tetrahydro derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
2-amino-5-(4-fluorophenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.
Mechanism of Action
The mechanism of action of 2-amino-5-(4-fluorophenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-amino-5-phenyl-4,5-dihydro-1H-imidazol-4-one: Lacks the fluorine and thiophen-2-ylmethyl groups.
2-amino-5-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one: Contains a chlorine atom instead of a fluorine atom.
2-amino-5-(4-fluorophenyl)-4,5-dihydro-1H-imidazol-4-one: Lacks the thiophen-2-ylmethyl group.
Uniqueness
The presence of both the fluorophenyl and thiophen-2-ylmethyl groups in 2-amino-5-(4-fluorophenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one imparts unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-amino-4-(4-fluorophenyl)-4-(thiophen-2-ylmethyl)-1H-imidazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3OS/c15-10-5-3-9(4-6-10)14(8-11-2-1-7-20-11)12(19)17-13(16)18-14/h1-7H,8H2,(H3,16,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVYMQHZJMCPCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2(C(=O)NC(=N2)N)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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